Structural Scaffold Divergence from Apixaban: Central Core Replacement Quantified by Physicochemical Descriptors
In apixaban (CAS 503612-47-3), the central pyrazole-carboxamide scaffold contributes two key hydrogen bond acceptor/donor pairs that anchor the molecule within the Factor Xa S1 and S4 pockets [1]. Replacement with the 4-chlorophenyl acetamide linker eliminates the pyrazole nitrogen H-bond acceptors and introduces increased lipophilicity: the calculated cLogP of this compound is ~3.4 compared to apixaban's ~2.2 [2]. This difference of >1 log unit represents a >10-fold shift in the octanol-water partition coefficient, which alters both passive membrane permeability and plasma protein binding profiles relative to apixaban [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 (calculated via ChemAxon/JChem suite) [2] |
| Comparator Or Baseline | Apixaban: cLogP ≈ 2.2; Rivaroxaban: cLogP ≈ 1.9 [2] |
| Quantified Difference | Δ cLogP ≈ +1.2 vs. apixaban; >10-fold increase in lipophilicity |
| Conditions | In silico calculation using consensus cLogP model; no experimental logD7.4 data available for target compound |
Why This Matters
Higher lipophilicity may increase non-specific protein binding and alter PK profile; this compound is not a bioequivalent substitute for apixaban in anticoagulation assays.
- [1] Pinto, D.J.P., et al. J. Med. Chem. 2007, 50, 5339–5356. Detailed crystallographic and SAR analysis of apixaban-Factor Xa binding interactions. View Source
- [2] Calculated using ChemAxon MarvinSuite consensus cLogP model; comparative values for apixaban and rivaroxaban sourced from DrugBank (accession DB06605 and DB06228 respectively). Accessed 2026. View Source
